molecular formula C12H15ClO B14841056 2-Chloro-1-cyclopropoxy-4-isopropylbenzene

2-Chloro-1-cyclopropoxy-4-isopropylbenzene

Cat. No.: B14841056
M. Wt: 210.70 g/mol
InChI Key: GKTUSHGRARGOPT-UHFFFAOYSA-N
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Description

2-Chloro-1-cyclopropoxy-4-(propan-2-yl)benzene is an organic compound with the molecular formula C12H15ClO It is a chlorinated aromatic compound featuring a cyclopropoxy group and an isopropyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-cyclopropoxy-4-(propan-2-yl)benzene can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-nitrophenol with cyclopropyl bromide in the presence of a base, followed by reduction of the nitro group to an amine and subsequent diazotization and Sandmeyer reaction to introduce the chlorine atom .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-cyclopropoxy-4-(propan-2-yl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include ketones or carboxylic acids.

    Reduction Reactions: Products include cyclohexane derivatives.

Scientific Research Applications

2-Chloro-1-cyclopropoxy-4-(propan-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-1-cyclopropoxy-4-(propan-2-yl)benzene involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The cyclopropoxy group and the isopropyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-cyclopropoxy-4-(propan-2-yl)benzene is unique due to the presence of both a cyclopropoxy group and an isopropyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H15ClO

Molecular Weight

210.70 g/mol

IUPAC Name

2-chloro-1-cyclopropyloxy-4-propan-2-ylbenzene

InChI

InChI=1S/C12H15ClO/c1-8(2)9-3-6-12(11(13)7-9)14-10-4-5-10/h3,6-8,10H,4-5H2,1-2H3

InChI Key

GKTUSHGRARGOPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC2CC2)Cl

Origin of Product

United States

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